N-{3,4-Bis(E)[(hydrazinylmethylidene)amino]butanoyl}-3-hydroxy-L-tyrosine
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Overview
Description
N-{3,4-Bis(E)[(hydrazinylmethylidene)amino]butanoyl}-3-hydroxy-L-tyrosine is a complex organic compound derived from L-tyrosine, an aromatic, polar, non-essential amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3,4-Bis(E)[(hydrazinylmethylidene)amino]butanoyl}-3-hydroxy-L-tyrosine typically involves multi-step organic reactions. The process begins with the derivatization of L-tyrosine, which includes the conversion of the α-amino group to a carbonyl group using enzymes such as L-amino acid dehydrogenase, L-tyrosine aminotransferases, and L-amino acid oxidase
Industrial Production Methods
Industrial production of this compound may utilize microbial fermentation and enzymatic catalysis due to their specificity and efficiency. These methods offer advantages such as good enantioselectivity and atom economy, although they may require complex separation and purification processes .
Chemical Reactions Analysis
Types of Reactions
N-{3,4-Bis(E)[(hydrazinylmethylidene)amino]butanoyl}-3-hydroxy-L-tyrosine undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-{3,4-Bis(E)[(hydrazinylmethylidene)amino]butanoyl}-3-hydroxy-L-tyrosine has several scientific research applications:
Chemistry: Used as a precursor for synthesizing complex organic molecules.
Biology: Studied for its role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the production of high-value chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{3,4-Bis(E)[(hydrazinylmethylidene)amino]butanoyl}-3-hydroxy-L-tyrosine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, modulating signal transduction pathways, or binding to receptors. These interactions can lead to various biological effects, such as altering cellular metabolism or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
L-3,4-dihydroxyphenylalanine (L-DOPA): A derivative of L-tyrosine used in the treatment of Parkinson’s disease.
Tyramine: A naturally occurring monoamine compound derived from tyrosine.
4-hydroxyphenylpyruvic acid: An intermediate in the catabolism of tyrosine.
Uniqueness
N-{3,4-Bis(E)[(hydrazinylmethylidene)amino]butanoyl}-3-hydroxy-L-tyrosine is unique due to its specific structural features and the presence of hydrazinylmethylidene groups. These characteristics confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
863678-64-2 |
---|---|
Molecular Formula |
C15H23N7O5 |
Molecular Weight |
381.39 g/mol |
IUPAC Name |
(2S)-2-[3,4-bis(hydrazinylmethylideneamino)butanoylamino]-3-(3,4-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C15H23N7O5/c16-20-7-18-6-10(19-8-21-17)5-14(25)22-11(15(26)27)3-9-1-2-12(23)13(24)4-9/h1-2,4,7-8,10-11,23-24H,3,5-6,16-17H2,(H,18,20)(H,19,21)(H,22,25)(H,26,27)/t10?,11-/m0/s1 |
InChI Key |
ZSFAMFAOHRHYSM-DTIOYNMSSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)NC(=O)CC(CN=CNN)N=CNN)O)O |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)NC(=O)CC(CN=CNN)N=CNN)O)O |
Origin of Product |
United States |
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